![molecular formula C15H11F3N2O2S B2446133 N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide CAS No. 325703-00-2](/img/structure/B2446133.png)
N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide
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Overview
Description
“N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a thioether group (-S-), and an amide group (-CONH2). The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the chemical behavior of molecules . The thioether group can participate in a variety of reactions and can influence the lipophilicity of the molecule. The amide group is a key functional group in proteins and can participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, thioether, and amide functional groups. These groups would influence the overall shape, polarity, and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is generally stable but can undergo certain reactions under specific conditions. The thioether group can participate in oxidation and alkylation reactions. The amide group can participate in hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity, the thioether group could influence its reactivity, and the amide group could participate in hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications
- Findings : Some of these novel compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria. They also prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds outperform the control antibiotic vancomycin in eradicating preformed biofilms. Importantly, they exhibit low toxicity to cultured human embryonic kidney cells .
- Findings : These compounds demonstrate antifungal activity against test fungi at specific concentrations .
- Mechanism : The compound’s mode of action may involve inhibiting bacterial macromolecular synthesis, suggesting broad effects on bacterial cell function .
Antimicrobial Activity
Antifungal Activity
Crop Protection
Pharmaceutical Applications
Fluoxetine Analogue
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(trifluoromethylsulfanyl)phenyl]carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)23-12-8-6-11(7-9-12)19-14(22)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNESHEMPWNRDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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